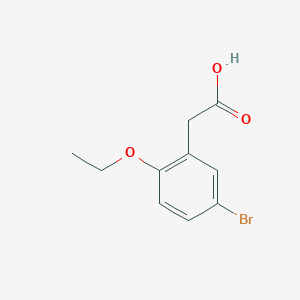

2-(5-Bromo-2-ethoxyphenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMISCCIZDRPSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295607 | |

| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7017-49-4 | |

| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7017-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Bromo 2 Ethoxyphenyl Acetic Acid: Advanced Approaches and Strategic Considerations

Retrosynthetic Analysis and Key Disconnections for 2-(5-Bromo-2-ethoxyphenyl)acetic acid Synthesis

Retrosynthetic analysis is a powerful technique for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.orgamazonaws.com For this compound, the primary disconnections involve the ether linkage and the acetic acid side chain.

A key disconnection strategy is breaking the C-O bond of the ether. amazonaws.com This leads to two synthons: a 4-bromophenol (B116583) derivative and a two-carbon unit that can be introduced as a haloacetate. This approach is advantageous as phenols are generally good nucleophiles for Williamson ether synthesis.

Another logical disconnection is at the C-C bond between the phenyl ring and the acetic acid moiety. However, direct formation of this bond can be more challenging. Therefore, a more common strategy involves functional group interconversion (FGI), where the acetic acid group is derived from a more easily installed precursor. For instance, a benzyl (B1604629) bromide intermediate can be converted to the corresponding nitrile, followed by hydrolysis to yield the carboxylic acid. mdpi.com

Novel Synthetic Pathways and Catalytic Strategies for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for preparing substituted phenylacetic acids.

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds like this compound. The selective introduction of the bromo and ethoxy groups onto the phenyl ring is a key challenge. Starting from a precursor with directing groups can control the position of subsequent substitutions. For example, starting with 2-ethoxyphenol (B1204887), bromination would likely occur at the para position to the hydroxyl group (which is then etherified) due to its activating and ortho-, para-directing nature.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for the regioselective formation of C-C bonds. researchgate.net While not directly applicable for the primary synthesis of the target molecule, these methods are invaluable for creating more complex derivatives.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net In the context of synthesizing this compound, this can involve several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or supercritical fluids. mdpi.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. mdpi.com

Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption. mdpi.com

For instance, the use of phase-transfer catalysis can facilitate reactions between water-soluble and organic-soluble reactants, reducing the need for large volumes of organic solvents. slideshare.net Mechanochemical methods, where reactions are induced by grinding solid reactants together, can also offer a solvent-free alternative. researchgate.net

Optimization of Synthetic Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include:

Reaction Time and Temperature: These factors significantly influence reaction kinetics and the formation of byproducts.

Catalyst and Reagent Loading: The amount of catalyst and reagents can affect reaction efficiency and cost-effectiveness.

Solvent Choice: The polarity and boiling point of the solvent can impact reactant solubility and reaction rate.

The following table summarizes a hypothetical optimization of a key synthetic step, such as the Williamson ether synthesis to form the ethoxy group.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 12 | 75 |

| 2 | NaH | THF | Room Temp | 6 | 85 |

| 3 | Cs₂CO₃ | DMF | 80 | 4 | 92 |

This is a representative table and does not reflect actual experimental data for the synthesis of this specific compound.

Similarly, the hydrolysis of a nitrile precursor to the final carboxylic acid can be optimized by varying the acid or base concentration, temperature, and reaction time.

| Entry | Hydrolysis Conditions | Temperature (°C) | Time (h) | Purity (%) |

| 1 | 6M HCl | 100 | 8 | 90 |

| 2 | 10M NaOH, then H₃O⁺ | 100 | 6 | 95 |

| 3 | H₂SO₄/H₂O (1:1) | 110 | 5 | 98 |

This is a representative table and does not reflect actual experimental data for the synthesis of this specific compound.

By systematically varying these parameters, researchers can identify the optimal conditions to produce this compound in high yield and purity, making the process more efficient and economically viable.

Chemical Transformations and Reactivity Profiling of 2 5 Bromo 2 Ethoxyphenyl Acetic Acid

Functional Group Interconversions on the Carboxylic Acid Moiety of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

The carboxylic acid group is a versatile functional handle, allowing for a range of transformations to produce various derivatives such as esters, amides, alcohols, and aldehydes.

Esterification and Amidation Reactions of this compound

The conversion of the carboxylic acid to esters and amides is fundamental in organic synthesis, often employed to modify a molecule's physical properties or to prepare it for further reactions.

Esterification: The esterification of this compound can be readily achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For example, reacting the acid with methanol (B129727) or ethanol (B145695) under these conditions would yield the corresponding methyl or ethyl ester. This reaction is typically performed under reflux to drive the equilibrium towards the product. unl.ptnih.gov Another mild and efficient method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). googleapis.com This method is particularly useful for more sensitive substrates.

Amidation: The synthesis of amides from this compound typically proceeds via activation of the carboxylic acid. A common strategy involves converting the acid to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 2-(5-bromo-2-ethoxyphenyl)acetyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. google.com Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) can be used to directly couple the carboxylic acid with an amine in a one-pot procedure, often preferred for its mild conditions and high yields. google.comgoogle.com

| Transformation | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|

| Esterification (Fischer-Speier) | Methanol (CH₃OH), H₂SO₄ (catalytic), Reflux | Methyl 2-(5-bromo-2-ethoxyphenyl)acetate | Good to High |

| Esterification (DCC/DMAP) | Ethanol (C₂H₅OH), DCC, DMAP, Dichloromethane (DCM), Room Temperature | Ethyl 2-(5-bromo-2-ethoxyphenyl)acetate | High |

| Amidation (via Acyl Chloride) | 1. SOCl₂, Reflux 2. Ammonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH) | 2-(5-Bromo-2-ethoxyphenyl)acetamide or N-substituted amide | Good to High |

| Amidation (Peptide Coupling) | Amine (RNH₂), HATU, DIPEA, DMF, Room Temperature | N-substituted 2-(5-bromo-2-ethoxyphenyl)acetamide | High |

Reduction and Oxidation Pathways of this compound

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. google.commdpi.compatsnap.com This process would convert this compound into 2-(5-Bromo-2-ethoxyphenyl)ethanol. It is also possible to reduce the corresponding ester derivative, for example, ethyl 2-(5-bromo-2-ethoxyphenyl)acetate, with LiAlH₄ to obtain the same primary alcohol. researchgate.net Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids but can reduce esters under certain conditions.

Oxidation: The oxidation of the acetic acid side chain is less common and can be challenging without affecting the electron-rich phenyl ring. However, under specific conditions, oxidative decarboxylation could occur. The oxidation of phenylacetic acids with strong oxidizing agents like potassium permanganate (B83412) in acidic medium can lead to the formation of benzaldehydes. googleapis.com In the case of this compound, this would theoretically yield 5-bromo-2-ethoxybenzaldehyde.

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction of Carboxylic Acid | 1. LiAlH₄, THF, Reflux 2. H₃O⁺ workup | 2-(5-Bromo-2-ethoxyphenyl)ethanol |

| Oxidation of Acetic Acid side chain | KMnO₄, H⁺, Heat | 5-Bromo-2-ethoxybenzaldehyde |

Reactions Involving the Bromo-Substituted Phenyl Ring of this compound

The bromine atom on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions of this compound (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. The bromo substituent on the phenyl ring of this compound or its ester derivatives makes it an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comgoogle.com this compound or its esters can be coupled with various aryl or heteroaryl boronic acids to form biaryl compounds. For instance, reacting ethyl 2-(5-bromo-2-ethoxyphenyl)acetate with phenylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate in a solvent mixture like toluene/ethanol/water would yield ethyl 2-(2-ethoxy-[1,1'-biphenyl]-4-yl)acetate. googleapis.com

Sonogashira Coupling: The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. google.com Reacting this compound or its ester with a terminal alkyne like phenylacetylene (B144264) would result in the formation of a phenylalkynyl-substituted derivative. This reaction provides a direct route to introducing an alkyne functionality onto the aromatic ring.

| Reaction | Substrate | Coupling Partner | Catalyst/Reagents | Product |

|---|---|---|---|---|

| Suzuki Coupling | Ethyl 2-(5-bromo-2-ethoxyphenyl)acetate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux | Ethyl 2-(2-ethoxy-[1,1'-biphenyl]-4-yl)acetate |

| Sonogashira Coupling | Ethyl 2-(5-bromo-2-ethoxyphenyl)acetate | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Triethylamine, THF, Reflux | Ethyl 2-(2-ethoxy-5-(phenylethynyl)phenyl)acetate |

Nucleophilic Aromatic Substitution Strategies for this compound Derivatives

Nucleophilic aromatic substitution (SNA) of aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. The phenyl ring of this compound is not strongly activated towards S_NAr, as the ethoxy group is electron-donating and the carboxylic acid/ester group is only weakly deactivating. Therefore, direct displacement of the bromine atom by common nucleophiles is unlikely under standard S_NAr conditions. However, under specific catalytic conditions, such as copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) reactions, the bromine atom can be substituted by nucleophiles like amines, alcohols, or thiols. These reactions typically require a specific ligand system and a base to proceed efficiently.

Exploration of Intramolecular Cyclization Pathways of this compound

The structure of this compound, with a reactive side chain attached to an aromatic ring, presents the possibility of intramolecular cyclization to form new ring systems. One of the most plausible pathways is an intramolecular Friedel-Crafts acylation.

To achieve this, the carboxylic acid would first need to be converted to a more reactive electrophile, such as an acyl chloride. Treatment of 2-(5-bromo-2-ethoxyphenyl)acetyl chloride with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) could promote an intramolecular electrophilic attack on the electron-rich phenyl ring. The cyclization would likely occur at the C6 position, ortho to the activating ethoxy group, leading to the formation of a six-membered ring and yielding a substituted indanone. The presence of the bromine atom would influence the regioselectivity of this reaction.

Derivatives and Analogues of 2 5 Bromo 2 Ethoxyphenyl Acetic Acid: Design, Synthesis, and Structural Activity Relationship Sar Research

Systematic Structural Modifications of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

The foundational structure of this compound offers multiple sites for chemical modification. Strategic alterations to the halogen substituent, the alkoxy group, and the acetic acid side chain have been key areas of investigation to elucidate the structural requirements for desired biological activities.

Variation of the Halogen Substituent in this compound Analogues

The nature of the halogen atom at the 5-position of the phenyl ring plays a crucial role in modulating the biological activity of phenoxyacetic acid derivatives. While direct SAR studies systematically varying the halogen on the this compound backbone are not extensively documented in publicly available literature, broader studies on related phenoxyacetic acid series provide valuable insights. For instance, in a series of phenoxyacetic acid derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors, the introduction of a bromine atom at the para-position of the phenoxy ring was found to significantly enhance inhibitory activity compared to unsubstituted counterparts. mdpi.com

Modification of the Alkoxy Group in this compound Analogues

The ethoxy group at the 2-position of the phenyl ring is another key pharmacophoric feature that has been a subject of modification in the broader class of phenoxyacetic acid derivatives. Altering the length and bulk of this alkoxy chain can significantly impact the compound's interaction with its biological target. Studies on other alkoxylated aromatic compounds have shown that the nature of the alkoxy substituent can have a major impact on their ability to interact with biological receptors.

For example, in a series of alkoxylated resorcinarenes, the structural features of the alkoxy chains were found to modulate microbial responses. While this is a different class of compounds, the principle of alkoxy group modification influencing biological activity is well-established and applicable. The synthesis of analogues of this compound with varying alkoxy groups, such as methoxy, propoxy, or isopropoxy, would allow for a systematic investigation of the steric and electronic requirements of the binding pocket of a target enzyme or receptor. Such modifications could lead to improved potency, selectivity, or pharmacokinetic properties.

Homologation and Chain Extension Studies of this compound

Homologation, the extension of the acetic acid side chain, represents a classical medicinal chemistry strategy to probe the spatial requirements of a binding site. Transforming the acetic acid moiety of this compound to a propanoic acid or butanoic acid derivative can alter the orientation of the crucial carboxylic acid group relative to the phenyl ring. This modification can impact the compound's ability to form key interactions, such as hydrogen bonds or ionic bonds, with the target protein.

Synthesis of Conformationally Restricted Analogues of this compound

To gain a deeper understanding of the bioactive conformation of this compound and its derivatives, researchers often turn to the synthesis of conformationally restricted analogues. By incorporating the flexible side chain into a rigid ring system, the number of accessible conformations is reduced, which can lead to an increase in potency and selectivity if the fixed conformation aligns with the optimal binding geometry of the target.

Methods to achieve conformational restriction include the formation of cyclic structures that incorporate the acetic acid side chain or the ethoxy group. For example, the synthesis of cyclopropyl analogues has been employed for other classes of compounds to create rigid structures. nih.gov Applying such strategies to this compound could involve cyclization to form structures such as benzofurans or chromanes. While the direct synthesis of conformationally restricted analogues of this compound is not explicitly detailed in the reviewed literature, the general principles of designing such rigid molecules are well-established in medicinal chemistry. These rigid analogues serve as valuable tools to probe the three-dimensional SAR and to develop more potent and selective therapeutic agents.

SAR Methodologies Applied to this compound Derivatives for Specific Biological Targets (in vitro)

The systematic structural modifications discussed above are typically guided by and evaluated through in vitro biological assays against specific targets. For phenoxyacetic acid derivatives, common targets include enzymes such as cyclooxygenases (COX-1 and COX-2) and aldose reductase.

A notable study focused on the design and synthesis of novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.com In this research, a series of compounds, including bromo-substituted analogues, were evaluated for their in vitro inhibitory activity against COX-1 and COX-2 enzymes. The results demonstrated that the introduction of a bromine atom at the para-position of the phenoxy ring significantly enhanced COX-2 inhibitory potency and selectivity. mdpi.com For example, compounds with a bromo substituent exhibited IC50 values for COX-2 in the range of 0.06 to 0.08 µM, a marked improvement over their non-brominated counterparts. mdpi.com This highlights the positive contribution of the bromine atom to the interaction with the COX-2 active site.

The following interactive data table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a selection of phenoxyacetic acid derivatives from the aforementioned study, illustrating the impact of bromine substitution.

| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| 5a | H | H | 14.5 ± 0.2 | 0.97 ± 0.06 | 14.95 |

| 5b | H | CH3 | 10.3 ± 0.15 | 0.37 ± 0.06 | 27.84 |

| 5c | H | Cl | 14.5 ± 0.2 | 0.13 ± 0.06 | 111.54 |

| 5d | Br | H | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.88 |

| 5e | Br | CH3 | 7.00 ± 0.20 | 0.07 ± 0.01 | 100.00 |

| 5f | Br | Cl | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.33 |

| Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 | ||

| Mefenamic acid | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.10 |

Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. mdpi.com

These SAR studies, combining chemical synthesis with in vitro biological evaluation, are instrumental in identifying the key structural features required for potent and selective inhibition of specific biological targets, thereby guiding the future design of more effective therapeutic agents based on the this compound scaffold.

Advanced Spectroscopic and Chromatographic Characterization Research of 2 5 Bromo 2 Ethoxyphenyl Acetic Acid and Its Derivatives

Elucidation of Molecular Structure through Multi-Nuclear NMR Spectroscopy of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Multi-nuclear NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating ethoxy group on the phenyl ring.

Aromatic Protons: The three protons on the phenyl ring exhibit a complex splitting pattern due to their coupling with each other. The proton at C6 (ortho to the ethoxy group) is expected to be a doublet, the proton at C4 (ortho to the bromine) a doublet of doublets, and the proton at C3 (meta to both substituents) a doublet.

Methylene (B1212753) Protons: The two protons of the acetic acid methylene group (-CH₂COOH) appear as a singlet, as they have no adjacent protons to couple with.

Ethoxy Protons: The ethoxy group gives rise to a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a characteristic ethyl group pattern.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -COOH | ~10-12 | Broad Singlet | 1H |

| Aromatic H (C4) | ~7.3-7.5 | Doublet of Doublets (dd) | 1H |

| Aromatic H (C6) | ~7.2-7.4 | Doublet (d) | 1H |

| Aromatic H (C3) | ~6.8-7.0 | Doublet (d) | 1H |

| -OCH₂CH₃ | ~4.0-4.2 | Quartet (q) | 2H |

| -CH₂COOH | ~3.6-3.8 | Singlet (s) | 2H |

| -OCH₂CH₃ | ~1.3-1.5 | Triplet (t) | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and appears significantly downfield.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the bromine and ethoxy substituents. The carbon attached to the bromine (C5) and the carbon attached to the ethoxy group (C2) are readily identifiable.

Aliphatic Carbons: The methylene carbon of the acetic acid moiety, the methylene carbon, and the methyl carbon of the ethoxy group appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~170-175 |

| Aromatic C2 (-OEt) | ~155-160 |

| Aromatic C1 (-CH₂COOH) | ~125-130 |

| Aromatic C4 | ~130-135 |

| Aromatic C6 | ~130-135 |

| Aromatic C3 | ~115-120 |

| Aromatic C5 (-Br) | ~110-115 |

| -OCH₂CH₃ | ~60-65 |

| -CH₂COOH | ~35-40 |

| -OCH₂CH₃ | ~10-15 |

Mass Spectrometry Fragmentation Patterns and Isotopic Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, isotopic analysis is particularly informative.

Isotopic Pattern: A key feature in the mass spectrum of this compound is the presence of two major peaks for the molecular ion, [M] and [M+2], of nearly equal intensity. This is the characteristic isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This pattern provides definitive evidence for the presence of a single bromine atom in the molecule.

Fragmentation: In techniques like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed in negative ion mode. researchgate.net Collision-induced dissociation (CID) of the molecular ion leads to predictable fragmentation patterns that help confirm the structure.

Loss of Carboxyl Group: A common fragmentation pathway is the loss of the carboxyl group as CO₂ (44 Da) or the entire -COOH radical (45 Da).

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the acetic acid side chain can result in a fragment corresponding to the 2-bromo-5-ethoxytoluene cation.

Ether Cleavage: Fragmentation of the ethoxy group, such as the loss of an ethyl radical (-CH₂CH₃, 29 Da), can also occur.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 258/260 | [C₁₀H₁₁BrO₃]⁺˙ (Molecular Ion) | Characteristic 1:1 isotopic pattern for Bromine. |

| 213/215 | [M - COOH]⁺ | Loss of the carboxyl radical. |

| 199/201 | [M - CH₂COOH]⁺ | Benzylic cleavage, loss of the acetic acid side chain. |

Infrared and Ultraviolet-Visible Spectroscopic Signatures of this compound

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org

C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H stretching of the methylene and ethoxy groups, while weaker absorptions above 3000 cm⁻¹ correspond to the aromatic sp² C-H stretches.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid. libretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected: one for the aryl-alkyl ether around 1250 cm⁻¹ and one for the carboxylic acid C-O bond around 1300 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2980 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-O stretch (Ether) | ~1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The substituted benzene ring in this compound acts as a chromophore. The spectrum is expected to show characteristic absorption bands in the UV region corresponding to π → π* electronic transitions of the aromatic ring. The substitution pattern with the auxochromic ethoxy group and the bromo group will influence the position and intensity of these absorption maxima (λmax). A study of the related compound 5-bromo-2-ethoxyphenylboronic acid showed a UV-Vis absorption spectrum in the 200-400 nm range. nih.gov

Chiral Resolution and Stereochemical Analysis of this compound Enantiomers

The carbon atom alpha to the carboxyl group in this compound is a stereogenic center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and analysis are crucial. google.com The separation of this racemic mixture into its individual enantiomers is known as chiral resolution. tcichemicals.com

Two primary methods are employed for the chiral resolution of such acidic compounds:

Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as a chiral amine (e.g., (S)-(-)-1-(2-naphthyl)-ethylamine). google.com This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (e.g., solubility), which allows them to be separated by techniques like fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This method is highly effective for both analytical-scale determination of enantiomeric purity (enantiomeric excess, ee) and preparative-scale separation. google.com

Interactive Data Table: Methods for Chiral Resolution

| Method | Principle | Key Steps | Advantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers, which have different physical properties. | 1. Reaction with a chiral resolving agent. 2. Fractional crystallization to separate salts. 3. Liberation of the pure enantiomer. | Scalable for large quantities. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | 1. Injection of racemic mixture onto a chiral column. 2. Elution with a suitable mobile phase. 3. Separate detection of each enantiomer. | High resolution and accuracy for analytical purposes. |

Computational and Theoretical Investigations of 2 5 Bromo 2 Ethoxyphenyl Acetic Acid

Quantum Chemical Calculations on the Electronic Structure of 2-(5-Bromo-2-ethoxyphenyl)acetic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electron distribution and orbital energies, which govern the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene ring, particularly on the oxygen atom and the aromatic pi system. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the aromatic ring, representing regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value Range (eV) | Description |

|---|---|---|

| HOMO Energy | -6.0 to -8.0 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.0 to -3.0 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 3.0 to 5.0 | Indicator of chemical reactivity and stability. |

Note: This table is illustrative and not based on published experimental or calculated data for the specific compound.

Electrostatic Potential Surface Analysis of this compound

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how molecules will interact with each other. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the most negative electrostatic potential is anticipated to be located around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, making it the primary site for deprotonation. The bromine atom would also influence the electronic landscape, creating a region of slight negative potential.

Conformational Analysis and Energy Minima of this compound

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation. For this compound, rotation around the single bonds, particularly the C-C bond of the acetic acid side chain and the C-O bond of the ethoxy group, would lead to various conformers.

A systematic conformational search would typically be performed using molecular mechanics or quantum chemical methods to identify the global energy minimum and other low-energy conformers. The relative energies of these conformers would indicate their population at a given temperature. The most stable conformer would likely feature minimized steric hindrance between the acetic acid side chain and the ethoxy group.

Molecular Docking and Dynamics Simulations with this compound and its Analogues against Relevant Biological Macromolecules (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time.

While no specific docking studies for this compound have been found, phenylacetic acid derivatives are known to interact with a variety of biological targets. For instance, studies on similar compounds have shown interactions with enzymes like cyclooxygenases (COX) or lipoxygenases, which are involved in inflammation. A docking study of this compound into the active site of such an enzyme would likely reveal key interactions, such as hydrogen bonding from the carboxylic acid group to polar amino acid residues and hydrophobic interactions involving the substituted phenyl ring.

Table 2: Potential Interacting Residues in a Hypothetical Enzyme Active Site

| Interaction Type | Potential Residues | Moiety of this compound |

|---|---|---|

| Hydrogen Bonding | Arginine, Serine, Tyrosine | Carboxylic acid group |

| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Phenyl ring, Ethyl group |

| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Bromine atom |

Note: This table is illustrative and not based on published experimental or calculated data for the specific compound.

Prediction of Reaction Mechanisms and Transition States for this compound Chemical Transformations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction pathways and activation energies.

Potential chemical transformations for this compound include esterification of the carboxylic acid, electrophilic aromatic substitution on the benzene ring, and nucleophilic substitution of the bromine atom. For example, in an esterification reaction, computational methods could model the protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol and subsequent dehydration, identifying the rate-determining step and the structure of the transition state.

Exploration of Biological Activity Mechanisms in Vitro and Non Clinical Models of 2 5 Bromo 2 Ethoxyphenyl Acetic Acid and Its Analogues

Investigation of Molecular Targets and Binding Affinities for Analogues of 2-(5-Bromo-2-ethoxyphenyl)acetic acid (cell-free systems)

Research into analogues of this compound has identified specific molecular targets, suggesting potential areas of therapeutic intervention. One notable area of investigation is the endothelin receptor system.

Phenoxyphenylacetic acid derivatives have been synthesized and evaluated as antagonists for the endothelin-A (ETA) receptor. In one study, a synthesized phenoxyphenylacetic acid derivative demonstrated good in vitro activity with a half-maximal inhibitory concentration (IC50) of 59 nM against the rat aortic ETA receptor. Further optimization of this structure led to the identification of another derivative with a significantly improved IC50 of 4 nM. nih.gov These findings highlight the potential for this class of compounds to interact with and modulate the function of G-protein coupled receptors like the ETA receptor.

Another class of analogues, phenylacetic acid substituted quinolines, has been investigated for their interaction with Liver X Receptors (LXRα and LXRβ). Two such compounds showed good binding affinity for both LXR subtypes and acted as potent activators in ligand-binding domain transactivation assays. acs.org This suggests that the phenylacetic acid scaffold can be a key pharmacophoric element for targeting nuclear receptors.

Table 1: Molecular Targets and Binding Affinities of Selected Analogues

| Compound Class | Target | Activity | IC50 / Potency |

|---|---|---|---|

| Phenoxyphenylacetic acid derivative | Endothelin-A (ETA) Receptor | Antagonist | 59 nM |

| Optimized phenoxyphenylacetic acid derivative | Endothelin-A (ETA) Receptor | Antagonist | 4 nM nih.gov |

| Phenylacetic acid substituted quinoline (Compound 15) | Liver X Receptor α (LXRα) & β (LXRβ) | Agonist | Good binding affinity |

Enzyme Inhibition or Activation Studies of Analogues of this compound (in vitro)

Analogues of this compound have demonstrated significant inhibitory activity against various enzymes, particularly those involved in inflammation.

Cyclooxygenase (COX) Inhibition:

A study focused on novel phenoxyacetic acid derivatives identified them as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov Several synthesized compounds exhibited potent COX-2 inhibition with IC50 values in the range of 0.06 to 0.09 μM. nih.govmdpi.com For comparison, the non-selective anti-inflammatory drug mefenamic acid has a reported IC50 for COX-2 of 5.3 μM. nih.gov The study also noted that the introduction of a bromo group at position 4 of the phenoxy ring in some derivatives increased COX-1 inhibition compared to their non-brominated counterparts. mdpi.com

Aldose Reductase Inhibition:

Another area of investigation for phenoxyacetic acid derivatives is the inhibition of aldose reductase. One study synthesized a 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid derivative that showed potent inhibition of human aldose reductase (hALR2) with an IC50 of 30 nM. jetir.org

Table 2: Enzyme Inhibition Data for Selected Analogues

| Compound Class | Enzyme Target | Inhibition (IC50) | Reference Compound (IC50) |

|---|---|---|---|

| Phenoxyacetic acid derivatives (compounds 5d–f, 7b, 10c–f) | COX-2 | 0.06–0.09 μM | Celecoxib (0.05 μM) nih.gov |

| Phenoxyacetic acid derivatives | COX-1 | 4.07–14.5 μM | Celecoxib (14.93 μM) nih.gov |

Cellular Assays and Mechanism of Action Studies of Analogues of this compound in Cell Lines (e.g., cytotoxicity, signaling pathways)

The cytotoxic and genotoxic potential of phenoxyacetic acid analogues has been evaluated in various cell lines.

Cytotoxicity in Cancer Cell Lines:

A study on 4-chlorophenoxyacetic acid demonstrated high cytotoxic activity against breast cancer cells, with an IC50 value of 0.194±0.09 µg/ml. jetir.org

Another investigation into novel phenoxyacetamide derivatives found significant cytotoxic effects against both breast (MCF-7) and liver (HepG2) cancer cell lines. One compound, in particular, showed potent activity against HepG2 cells with an IC50 of 1.43 μM, which was more potent than the reference drug 5-Fluorouracil (IC50 of 5.32 μM). mdpi.com

A synthesized 2-{4-[3-(2, 4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4, 5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy} acetic acid was found to be highly active against human embryonic lung (HEL) cells with a minimum cytotoxic concentration of 0.16 µg/mL. jetir.org

Genotoxicity:

The genotoxic effects of chlorinated derivatives of phenoxyacetic acid have been studied. 2,4-dichlorophenoxyacetic acid was shown to have cytotoxic and mutagenic effects, inducing breaks, deletions, and exchanges in metaphase chromosomes of mouse bone marrow cells. The study indicated that the cytotoxicity and mutagenicity are influenced by the position of chlorine atoms on the benzene ring. nih.gov

Signaling and Other Cellular Effects:

In Acinetobacter baumannii, the phenylacetic acid catabolic pathway is involved in regulating responses to antibiotic and oxidative stress. nih.gov

4-Bromophenylacetic acid has been identified as a growth inhibitory substance that can cause depolarization of the transmembrane potential in tobacco protoplasts. sigmaaldrich.com

Table 3: Cytotoxicity of Selected Phenoxyacetic Acid Analogues in Various Cell Lines

| Compound/Analogue | Cell Line | Activity | IC50 / CTC50 / MIC |

|---|---|---|---|

| 4-Chlorophenoxyacetic acid | Breast Cancer Cells | Cytotoxic | 0.194±0.09 µg/ml (IC50) jetir.org |

| Phenoxyacetamide derivative (Compound I) | HepG2 (Liver Cancer) | Cytotoxic | 1.43 μM (IC50) mdpi.com |

| Phenoxyacetamide derivative (Compound II) | HepG2 (Liver Cancer) | Cytotoxic | 6.52 μM (IC50) mdpi.com |

| Phenoxyacetamide derivative (Compound I) | MCF-7 (Breast Cancer) | Cytotoxic | >10 μM (IC50) mdpi.com |

| 2-{4-[3-(2, 4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4, 5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy} acetic acid | HEL (Human Embryonic Lung) | Cytotoxic | 0.16 µg/mL (Minimum Cytotoxic Concentration) jetir.org |

Receptor Agonism/Antagonism Profiling of Analogues of this compound in Non-Clinical Models

As mentioned in section 7.1, analogues of this compound have shown activity at specific receptors.

Endothelin-A (ETA) Receptor Antagonism:

Phenoxyphenylacetic acid derivatives have been identified as potent and selective ETA receptor antagonists. nih.gov An optimized compound from this class, 27a (RPR118031A), not only had a comparable in vitro activity (IC50 of 4 nM) but also demonstrated a favorable pharmacokinetic profile and in vivo potency. nih.gov This indicates that the phenoxyphenylacetic acid scaffold is a viable starting point for the development of ETA receptor antagonists.

Liver X Receptor (LXR) Agonism:

Phenylacetic acid substituted quinolines have been discovered as novel agonists for both LXRα and LXRβ. acs.org These compounds were potent activators in transactivation assays and were shown to increase the expression of ABCA1, a key gene regulated by LXRs, and stimulate cholesterol efflux in THP-1 cells. One of the lead compounds also showed good oral bioavailability and in vivo efficacy in a mouse model for atherosclerosis. acs.org

Table 4: Receptor Activity Profile of Selected Analogues

| Compound Class | Receptor Target | Activity | In Vitro Potency | In Vivo Model |

|---|---|---|---|---|

| Phenoxyphenylacetic acid derivative (13a) | Endothelin-A (ETA) | Antagonist | IC50 = 59 nM | Rat Aorta |

| Phenoxyphenylacetic acid derivative (27b) | Endothelin-A (ETA) | Antagonist | IC50 = 4 nM | Rat Aorta |

Q & A

What are the standard synthetic routes for 2-(5-Bromo-2-ethoxyphenyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination and functional group introduction on a phenylacetic acid scaffold. A common approach is regioselective bromination of a precursor (e.g., 4-ethoxyphenylacetic acid) using bromine in acetic acid under controlled temperatures (20–25°C). Evidence shows that solvent choice (e.g., acetic acid vs. dichloromethane) and stoichiometric ratios significantly impact regioselectivity and yield. For example, excess bromine may lead to di-substitution, while insufficient reaction time reduces conversion rates . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product with >95% purity .

How can researchers optimize purification and storage of this compound?

Methodological Answer:

Purification often employs gradient solvent systems (e.g., ethyl acetate:hexane 3:7) to separate byproducts. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity. Storage requires anhydrous conditions at room temperature (RT) in amber vials to prevent photodegradation. Evidence highlights that moisture-sensitive derivatives should be stored under nitrogen or argon to avoid hydrolysis of the ethoxy group . Solubility in DMSO (10 mM stock solutions) is recommended for biological assays, with aliquots stored at -20°C .

What experimental methods are used to assess the biological activity of this compound?

Methodological Answer:

Biological activity is evaluated through:

- Enzyme inhibition assays : Measure IC50 values using fluorescence-based substrates (e.g., kinase or protease assays) .

- Cellular viability studies : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa or MCF-7) to determine cytotoxicity .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Evidence emphasizes the need for dose-response curves (0.1–100 µM range) and validation via negative controls (e.g., unmodified phenylacetic acid) .

Advanced Research Questions

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. Key steps:

- Crystal growth : Slow evaporation of saturated ethanol solutions at 4°C .

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 120 K to minimize thermal motion .

- Hydrogen bonding analysis : Identify R₂²(8) dimer motifs via O-H···O interactions between carboxylic acid groups .

Evidence shows that torsional angles (e.g., ethoxy group orientation) and electron-density maps help distinguish between conformational isomers .

How do electronic effects of substituents (bromo, ethoxy) influence reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom acts as an electron-withdrawing group (EWG), activating the phenyl ring for nucleophilic aromatic substitution (SNAr), while the ethoxy group donates electrons via resonance, directing electrophiles to the para position. Advanced studies use DFT calculations (B3LYP/6-311+G(d,p)) to map charge distribution and predict reactivity . For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes reactions with boronic acids in THF/water (3:1), achieving >80% yield when the bromine is meta to the ethoxy group .

How should researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., rotational barriers in ethoxy groups). Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures to quantify rotational energy barriers .

- 2D NMR (COSY, NOESY) : Resolve coupling patterns and confirm substituent positions .

- Computational validation : Compare experimental chemical shifts with DFT-predicted values (GIAO method) . Evidence highlights that diastereotopic protons (e.g., CH₂ in acetic acid) may exhibit complex splitting, requiring high-field instruments (≥500 MHz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.